Cimifugin

Descripción general

Descripción

La cimifugina es un compuesto bioactivo que se deriva principalmente de las raíces de la planta Saposhnikovia divaricata, que pertenece a la familia de las Apiáceas . Tradicionalmente se ha utilizado en la medicina china por sus propiedades antiinflamatorias, antialérgicas e inmunomoduladoras . La cimifugina es conocida por sus posibles efectos terapéuticos en el tratamiento de diversas afecciones inflamatorias y alérgicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La cimifugina se puede sintetizar mediante diversos procesos químicos. Un método común consiste en extraer el compuesto de las raíces de Saposhnikovia divaricata utilizando disolventes como el metanol o el etanol . El extracto se purifica posteriormente utilizando técnicas cromatográficas para aislar la cimifugina .

Métodos de producción industrial

En un entorno industrial, la cimifugina se produce normalmente mediante procesos de extracción y purificación a gran escala. Las raíces de Saposhnikovia divaricata se cosechan, se secan y se muelen hasta obtener un polvo fino . El polvo se somete entonces a extracción con disolvente, seguida de purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener cimifugina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La cimifugina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la cimifugina con actividades farmacológicas mejoradas . Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Cimifugin exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Case Study

A study on BV-2 microglial cells indicated that this compound mitigates LPS-induced neuroinflammation by enhancing cell viability and reducing oxidative stress through the activation of the SIRT1/Nrf2 pathway .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions associated with oxidative stress and inflammation.

Data Table: Neuroprotective Effects of this compound

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| BV-2 | LPS + this compound | Reduced IL-1β, IL-6, TNF-α; Enhanced cell viability | |

| RAW264.7 | LPS + this compound | Decreased migration; Inhibited MAPK/NF-κB pathways |

Cancer Therapeutics

Recent studies indicate that this compound may have anticancer properties, particularly against gastric cancer.

Case Study

In vitro experiments have demonstrated that treatment with this compound leads to significant reductions in cell viability and migratory capacity in MKN28 cells, indicating its potential as an adjunct therapy in gastric cancer management .

Dermatological Applications

This compound has been investigated for its effects on skin conditions such as psoriasis and allergic dermatitis.

Data Table: Dermatological Applications of this compound

Mecanismo De Acción

La cimifugina ejerce sus efectos a través de múltiples dianas moleculares y vías . Modula la actividad de diversas vías de señalización implicadas en la inflamación y la respuesta inmunitaria . Específicamente, la cimifugina inhibe la activación del factor nuclear kappa B (NF-κB) y las quinasas de proteínas activadas por mitógenos (MAPK), que son reguladores clave de las respuestas inflamatorias . Además, la cimifugina reduce la producción de citocinas y quimiocinas proinflamatorias, lo que alivia la inflamación .

Comparación Con Compuestos Similares

La cimifugina se compara a menudo con otros compuestos similares como la norcimifugina y la prim-O-glucosilcimifugina . Estos compuestos comparten estructuras químicas y propiedades farmacológicas similares . La cimifugina es única en su capacidad para modular múltiples vías de señalización y exhibir potentes efectos antiinflamatorios y antialérgicos .

Lista de compuestos similares

- Norcimifugina

- Prim-O-glucosilcimifugina

Las propiedades únicas de la cimifugina la convierten en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas .

Actividad Biológica

Cimifugin, a bioactive compound derived from the traditional Chinese medicinal herb Saposhnikovia divaricata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various mechanisms by which this compound exerts its effects, particularly in cancer therapy, inflammation modulation, and metabolic disorders.

This compound's biological activities are primarily attributed to its ability to interact with multiple molecular targets and signaling pathways. Key findings from recent studies include:

- Cancer Therapy : this compound has been shown to inhibit the proliferation, invasion, and migration of gastric cancer cells (MKN28). It modulates critical metabolic pathways and interacts with targets such as AKR1C2, MAOB, and PDE2A, indicating its potential as a multi-target therapeutic agent in cancer treatment .

- Anti-inflammatory Effects : In RAW264.7 macrophage cells, this compound significantly reduced inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. It decreased cell migration and chemotaxis by over 70% compared to control groups following LPS stimulation. Furthermore, it suppressed the activation of MAPK and NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

- Metabolic Regulation : this compound has demonstrated the ability to improve insulin resistance in 3T3-L1 adipocytes induced by TNF-α. This effect is mediated through the downregulation of key proteins involved in adipogenesis and inflammation, including GLUT-4 and IRS-1 .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Type/Model | Effect Observed | Mechanism |

|---|---|---|---|

| Cancer Inhibition | MKN28 Cells | Suppressed proliferation, invasion, migration | Modulation of metabolic pathways |

| Anti-inflammatory | RAW264.7 Macrophages | Reduced cytokine release; inhibited migration | Inhibition of MAPK and NF-κB pathways |

| Insulin Sensitivity | 3T3-L1 Adipocytes | Improved insulin resistance | Downregulation of adipogenic markers |

| Allergic Inflammation | Epithelial Cells | Decreased TSLP and IL-33 levels | Restoration of tight junctions |

Case Studies

- Gastric Cancer : A study utilized single-cell RNA sequencing to analyze the effects of this compound on gastric cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and migration while altering metabolic pathways associated with tumor growth .

- Inflammation in Macrophages : In a model using RAW264.7 cells, this compound treatment led to a notable decrease in inflammatory marker release following LPS stimulation. The study highlighted that at a concentration of 100 mg/L, this compound reduced inflammatory responses by approximately 60% compared to untreated controls .

- Adipocyte Function : Research on 3T3-L1 cells revealed that this compound could effectively mitigate TNF-α-induced insulin resistance through modulation of key signaling pathways involved in adipogenesis .

Propiedades

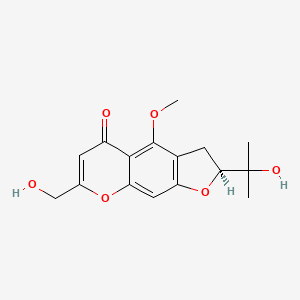

IUPAC Name |

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331690 | |

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37921-38-3 | |

| Record name | Cimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37921-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimifugin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cimifugin in relation to allergic inflammation?

A1: this compound has been shown to alleviate allergic inflammation by targeting the chloroquine (CQ) receptor, MrgprA3, thereby interfering with histamine-independent itch signaling pathways. [] Additionally, this compound can regulate tight junctions in epithelial cells, leading to a reduction in the production of key inflammatory cytokines like TSLP and IL-33. []

Q2: How does this compound affect osteoclastogenesis and what are the downstream consequences?

A2: this compound demonstrates a suppressive effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It achieves this by inhibiting the phosphorylation of IκBα, a key regulator in the NF-κB signaling pathway. This inhibition ultimately leads to the prevention of osteoclast differentiation and bone resorption. []

Q3: What is the role of this compound in ameliorating lipotoxicity-induced liver damage?

A3: this compound exhibits protective effects against lipotoxicity-induced cell death and steatosis in hepatocytes. It achieves this by modulating the TLR4-regulated p38 MAPK and SIRT1 pathways, contributing to the mitigation of oxidative stress and mitochondrial damage within hepatocytes. []

Q4: How does this compound exert its antinociceptive effects?

A4: Studies suggest that this compound demonstrates potent antinociceptive activity by downregulating the expression of cyclooxygenase-2 (COX-2) in the spinal cord, ultimately reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] Additionally, intrathecal administration of this compound has been shown to reduce pain responses in formalin-induced pain models. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H12O5, and its molecular weight is 248.23 g/mol. [, , ]

Q6: What spectroscopic techniques are typically employed to characterize this compound?

A6: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural characterization and identification of this compound. [, ]

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the pharmacological activities and metabolic pathways of this compound. Further investigations are required to comprehensively evaluate its material compatibility and stability profiles under diverse environmental conditions.

Q8: Does this compound possess any known catalytic properties or have applications in catalysis?

A8: The available research primarily highlights the therapeutic potential of this compound in addressing conditions like inflammation, pain, and osteolysis. Further investigations are necessary to determine any potential catalytic properties or applications in catalytic processes.

Q9: How do structural modifications of this compound impact its biological activity?

A9: While specific studies exploring the structure-activity relationship of this compound are limited in the provided data, it is known that the presence of the sugar moiety in prim-O-glucosylthis compound influences its absorption and metabolism compared to its aglycone, this compound. [, ] Further research is needed to determine the impact of specific structural modifications on its potency, selectivity, and other pharmacological properties.

Q10: What are the challenges associated with the stability and formulation of this compound, and what strategies can be employed to address these challenges?

A10: The available research papers primarily focus on the pharmacological effects and metabolic pathways of this compound, with limited information regarding its stability and formulation challenges. Further research is necessary to establish appropriate formulation strategies for enhancing its stability, solubility, and overall bioavailability.

Q11: Are there any specific SHE regulations or guidelines pertaining to the research, development, and manufacturing of this compound?

A11: While the provided research papers do not explicitly mention specific SHE regulations for this compound, it is crucial to adhere to all applicable regulations and guidelines established by relevant regulatory bodies, such as the FDA in the United States or the EMA in Europe, during all stages of its development and production.

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Pharmacokinetic studies reveal that after oral administration of Saposhnikovia divaricata extract, this compound exhibits a two-peak plasma concentration-time profile, suggesting a more complex absorption process compared to its administration as a pure compound. [] Metabolic studies have identified various phase I metabolites of this compound in human liver microsomes, including products of hydroxylation, demethylation, and dehydrogenation reactions. [] O-glucuronidation is recognized as the major phase II metabolic pathway. [] Further research is needed to fully elucidate the specific transporters involved in its disposition.

Q13: Does the route of administration influence the pharmacokinetics of this compound?

A13: Research indicates that the pharmacokinetic profile of this compound differs between oral administration of the Saposhnikovia divaricata extract and the pure compound. [] The extract exhibits a two-peak plasma concentration-time curve, suggesting a potential role of other constituents in the extract influencing absorption. [] Intrathecal administration has also been investigated for its analgesic effects. []

Q14: How does prim-O-glucosylthis compound differ from this compound in terms of its pharmacokinetic properties?

A14: Prim-O-glucosylthis compound, the glycosylated form of this compound, undergoes significant biotransformation in the body. Studies indicate that it is primarily metabolized into this compound and 5-O-methyvisammiol, with the latter exhibiting instability in liver tissue and plasma. [] The presence of the sugar moiety influences its absorption and metabolic pathways. [, ]

Q15: What in vitro and in vivo models are commonly used to evaluate the efficacy of this compound?

A15: Researchers utilize a variety of models to investigate this compound's therapeutic potential. In vitro studies often employ cell lines like RAW264.7 macrophages [] and HaCaT keratinocytes [] to assess its anti-inflammatory effects and impact on cellular pathways. Animal models, such as DNFB- or FITC-induced atopic dermatitis in mice, [] complete Freund's adjuvant-induced arthritis in rats, [] and Ti particle-induced murine calvarial osteolysis models, [] are utilized to evaluate its effects on allergic inflammation, pain, and bone resorption, respectively.

Q16: Is there any evidence of resistance development to this compound's effects, and are there any known cross-resistances with other compounds?

A16: The provided research papers do not provide information regarding the development of resistance to this compound. Further studies are needed to assess the potential for resistance emergence and any cross-resistance with existing therapeutics.

Q17: What is the safety profile of this compound, and what are the potential long-term effects of its use?

A17: While this compound exhibits promising therapeutic activities in various preclinical models, comprehensive toxicological studies are essential to evaluate its safety profile thoroughly. Long-term studies are crucial to assess its potential for chronic toxicity and identify any potential adverse effects associated with prolonged use.

Q18: Are there specific drug delivery systems or targeting strategies being explored to enhance the delivery of this compound to its target tissues?

A18: The provided research papers primarily focus on the pharmacological activities and mechanisms of action of this compound. Further research is required to explore targeted drug delivery strategies to enhance its therapeutic efficacy and potentially minimize off-target effects.

Q19: Are there any known biomarkers associated with this compound's activity or response to treatment?

A19: Research on specific biomarkers for this compound's efficacy or treatment response is currently limited. Identifying and validating reliable biomarkers would be beneficial in predicting treatment success, monitoring disease progression, and potentially personalizing therapeutic approaches.

Q20: What analytical techniques are employed for the characterization, quantification, and monitoring of this compound in various matrices?

A20: Several analytical techniques are commonly employed in this compound research:

- HPLC with diode array detection (HPLC-DAD) is used for simultaneous determination of multiple chromones, including this compound, in plant materials, extracts, and formulations. [, , ]

- HPLC with ultraviolet (UV) detection is utilized for quantifying this compound in various samples. [, , , ]

- HPLC coupled with mass spectrometry (HPLC-MS) allows for sensitive identification and quantification of this compound and its metabolites in biological samples. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.